molecular formula C17H19NO B1204533 3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine CAS No. 36298-43-8

3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine

Cat. No. B1204533
CAS RN: 36298-43-8
M. Wt: 253.34 g/mol
InChI Key: UYHFNMAZLZQLFT-XVMZJDAESA-N
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Description

3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine is a chemical compound with the molecular formula C17H19NO . It is produced through the condensation of ephedrine with benzaldehyde, an acid-catalyzed reversible reaction .


Synthesis Analysis

The synthesis of 3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine involves the condensation of ephedrine with benzaldehyde. This is an acid-catalyzed reversible reaction. If the starting reaction mixture contains acetic acid, it quantitatively reacts with ephedrine and produces a salt functioning as an acid catalyst .


Molecular Structure Analysis

The molecular structure of 3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine consists of 17 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . The exact structure can be viewed using various molecular visualization tools .


Chemical Reactions Analysis

The primary chemical reaction involving 3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine is its production through the condensation of ephedrine with benzaldehyde. This reaction is acid-catalyzed and reversible .

Scientific Research Applications

Production and Hydrolysis

  • Astrová et al. (2006) studied the condensation of ephedrine with benzaldehyde to produce 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine. The reaction involved acetic acid reacting with ephedrine, yielding a salt that functioned as an acid catalyst, demonstrating its utility in chemical synthesis (Astrová, Kurc, & Červený, 2006).

Stereochemistry and Rearrangement

  • Polyak et al. (1996) explored the regio- and stereoselectivity in the formation of 1,3-oxazolidines, including 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine. They found an unexpected rearrangement to 4,5-dimethyl-3,6-diphenylmorpholin-2-one, revealing insights into stereochemical dynamics (Polyak, Dorofeeva, Zelchans, & Shustov, 1996).

Enantioselective Synthesis

  • Falorni et al. (1996) synthesized oxazolidine methanols from L-serine and L-threonine, demonstrating their efficiency as chiral catalysts for the enantioselective addition of diethylzinc to aldehydes. This marked the first example of using oxazolidine methanols in asymmetric synthesis (Falorni, Collu, Conti, & Giacomelli, 1996).

Crystal Structure Analysis

  • Schwalbe et al. (1991) conducted a study on the solid-state conformations of various 1,3,2-oxazaphospholidines derived from (–)-ephedrine, including 3,4-dimethyl-2,5-diphenyl-1,3,2-oxazaphospholidines. Their research offers insights into the molecular conformations of these compounds (Schwalbe, Chopra, Freeman, Brown, & Carey, 1991).

Mechanism of Action

The mechanism of action for the formation of 3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine involves the condensation of ephedrine with benzaldehyde. This reaction is catalyzed by an acid. If acetic acid is present in the starting reaction mixture, it reacts quantitatively with ephedrine to produce a salt that functions as an acid catalyst .

properties

IUPAC Name

3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-13-16(14-9-5-3-6-10-14)19-17(18(13)2)15-11-7-4-8-12-15/h3-13,16-17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHFNMAZLZQLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(N1C)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20957668
Record name 3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine

CAS RN

36298-43-8
Record name NSC348955
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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